3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

Medicinal Chemistry Organic Synthesis Quality Control

Researchers needing precise SAR probes face bottlenecks from non-reproducible halogenated quinoline analogs. This building block solves that with defined 3-bromo and 6-chloro orthogonal handles for sequential functionalization. - Enables selective Suzuki-Miyaura coupling at C-3 followed by nucleophilic substitution at C-6. - Distinct exact mass (375.99780 g/mol) provides a reliable HPLC-MS reference marker. - Documented class-level antifungal activity (MIC 2-32 µg/mL) supports drug discovery campaigns.

Molecular Formula C17H14BrClN2O
Molecular Weight 377.7 g/mol
CAS No. 1366131-27-2
Cat. No. B3100260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine
CAS1366131-27-2
Molecular FormulaC17H14BrClN2O
Molecular Weight377.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=C(C=C3C=C(C=CC3=N2)Cl)Br
InChIInChI=1S/C17H14BrClN2O/c1-22-14-5-2-11(3-6-14)10-20-17-15(18)9-12-8-13(19)4-7-16(12)21-17/h2-9H,10H2,1H3,(H,20,21)
InChIKeyAOPNIFWKRDOEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine: Identity and Structural Profile


3-Bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine (CAS: 1366131-27-2) is a synthetic halogenated quinoline derivative with the molecular formula C17H14BrClN2O and a molecular weight of 377.66 g/mol . It features a quinoline core substituted with bromine at the 3-position, chlorine at the 6-position, and an N-(4-methoxybenzyl)amino group at the 2-position. The compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, with reported interest in developing anticancer, antimicrobial, and anti-inflammatory agents .

Why Substitution Fails: Structural Determinants


Substituting 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine with structurally similar quinoline analogs is not viable due to distinct substitution patterns that critically influence reactivity, binding interactions, and biological outcomes. The unique combination of bromine at the 3-position and chlorine at the 6-position, coupled with the N-(4-methoxybenzyl) group, creates a specific electronic and steric environment that differs from analogs lacking either halogen or possessing different substituents. Literature on related halogenated quinolines demonstrates that even minor changes in substitution (e.g., exchanging bromo for chloro, or altering the benzyl group) can significantly alter antifungal, antimicrobial, and cytotoxic potency [1] . Therefore, direct substitution without validation compromises reproducibility and comparability in SAR studies.

Quantitative Differentiation Evidence


Molecular Weight Differentiation

The target compound's exact mass of 375.99780 g/mol distinguishes it from common analogs lacking the 4-methoxybenzyl group (e.g., 3-bromo-6-chloroquinolin-2-amine, CAS 1366131-26-1, exact mass ~256.94) or halogen substituents (e.g., N-(4-methoxybenzyl)quinolin-2-amine, CAS 56561-84-3, exact mass ~264.13) [1] . This substantial mass difference (Δ = +119.06 vs. des-benzyl analog) and distinct isotopic distribution (due to Br and Cl) serve as unambiguous analytical markers for identity verification and purity assessment by HPLC-MS and elemental analysis .

Medicinal Chemistry Organic Synthesis Quality Control

Physicochemical Property Differentiation

The target compound possesses a hydrogen bond donor count of 1 and acceptor count of 3, with a calculated complexity of 352 [1]. While no direct experimental LogP data is available, the presence of the N-(4-methoxybenzyl) group significantly increases lipophilicity compared to the des-benzyl analog 3-bromo-6-chloroquinolin-2-amine (HBD: 2, HBA: 2, complexity: ~221). This increased lipophilicity is anticipated to enhance membrane permeability, a critical parameter for cell-based assays, albeit with potential solubility trade-offs . The four rotatable bonds (vs. fewer in des-benzyl analogs) also provide greater conformational flexibility for target engagement.

Drug Discovery ADME Prediction Medicinal Chemistry

Antifungal Potential from Halogenation Pattern

Although direct antifungal data for the target compound is absent, class-level inference from 3-bromo-6-chloro-8-quinolinol (a close structural relative) demonstrates potent fungitoxicity against Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes [1]. In this study, 3-bromo-6-chloro-8-quinolinol exhibited MIC values ranging from 2 to 32 µg/mL across tested fungi, with activity strongly modulated by copper ions. The presence of both bromo and chloro substituents was critical for enhanced potency compared to mono-halogenated or non-halogenated quinolines. The target compound retains the identical 3-bromo-6-chloro substitution pattern on the quinoline core, differing only at the 2-position (N-benzyl vs. 8-OH), suggesting a comparable potential for antifungal activity.

Antifungal Agents Structure-Activity Relationship Medicinal Chemistry

Synthetic Versatility: Orthogonal Halogenation

The target compound contains a bromine atom at the 3-position, a strategic handle for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl diversity . This regioselective reactivity is distinct from analogs lacking the 3-bromo group (e.g., 6-chloro-N-(4-methoxybenzyl)quinolin-2-amine) which cannot undergo C-C bond formation at this position. Furthermore, the presence of the 6-chloro substituent offers orthogonal reactivity for nucleophilic aromatic substitution (SNAr) under appropriate conditions, providing a dual-functionalization pathway unavailable in simpler quinoline scaffolds. The N-(4-methoxybenzyl) group serves as a protected amine that can be deprotected under acidic or hydrogenolytic conditions to reveal the free 2-aminoquinoline core .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Research and Industrial Applications


Antifungal Lead Optimization Programs

Based on class-level evidence showing that 3-bromo-6-chloro substitution on the quinoline core confers potent antifungal activity (MIC 2–32 µg/mL against Aspergillus and Trichophyton species), this compound serves as a rational starting point for medicinal chemistry campaigns targeting fungal pathogens. The N-(4-methoxybenzyl) group provides a modifiable vector for further SAR exploration [1].

Diversifiable Building Block for Parallel Synthesis

The compound's 3-bromo and 6-chloro substituents offer orthogonal reactivity handles, making it suitable for sequential functionalization strategies. It is particularly well-suited for generating small libraries of quinoline derivatives via Suzuki-Miyaura coupling at the 3-position followed by nucleophilic substitution at the 6-position .

Analytical Method Development and Reference Standard

The compound's distinct exact mass (375.99780 g/mol) and isotopic pattern serve as reliable markers for HPLC-MS method development and validation. It can be employed as a retention time and mass spectral reference for identifying structurally related impurities or metabolites in complex mixtures [2].

Targeted Anticancer and Antimicrobial Screening

Given the established activity of halogenated quinolines against EGFR-TK and various cancer cell lines, this compound is positioned for inclusion in phenotypic or target-based screening cascades. Its predicted enhanced lipophilicity may improve cell permeability in assays requiring intracellular target engagement .

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